Ethyl 4-formyl-3-hydroxybenzoate
Description
Ethyl 4-formyl-3-hydroxybenzoate (CAS: Not explicitly provided; structural analogs referenced in ) is an aromatic ester derivative characterized by a benzoate backbone substituted with a formyl (-CHO) group at the 4-position and a hydroxyl (-OH) group at the 3-position. The ethyl ester moiety at the carboxyl group enhances its lipophilicity, making it suitable for applications in organic synthesis and pharmaceutical intermediates. Its structural features, particularly the formyl and hydroxyl groups, render it reactive in condensation and substitution reactions, which are critical in synthesizing heterocyclic compounds or metal-chelating agents .
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
ethyl 4-formyl-3-hydroxybenzoate |
InChI |
InChI=1S/C10H10O4/c1-2-14-10(13)7-3-4-8(6-11)9(12)5-7/h3-6,12H,2H2,1H3 |
InChI Key |
AEJDFGZUMRKVGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-formyl-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-formyl-3-hydroxybenzoic acid with ethanol in the presence of an acidic catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acetyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-carboxy-3-hydroxybenzoic acid.
Reduction: Ethyl 4-hydroxymethyl-3-hydroxybenzoate.
Substitution: Ethyl 4-formyl-3-acetoxybenzoate.
Scientific Research Applications
Ethyl 4-formyl-3-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of ethyl 4-formyl-3-hydroxybenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-formyl-3-hydroxybenzoate belongs to a broader class of substituted ethyl benzoates. Below is a detailed comparison with structurally or functionally analogous compounds, supported by data from , and 9:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Observations :
Substituent Effects: Electrophilic Reactivity: The formyl group in this compound enhances electrophilicity at the 4-position, making it prone to nucleophilic attack (e.g., in Schiff base formation). This contrasts with Ethyl 4-nitrobenzoate, where the nitro group directs reactivity toward electrophilic substitution . Hydroxyl Group Influence: The 3-hydroxy group enables hydrogen bonding and metal chelation, distinguishing it from non-hydroxylated analogs like Ethyl 4-chlorobenzoate .
Positional Isomerism :
- Ethyl 3-formyl-4-hydroxybenzoate () shares the same functional groups but differs in substituent positions. This isomerism alters electronic distribution and solubility; for instance, the 4-OH group may increase acidity compared to the 3-OH variant .
Biological Relevance: While direct bioactivity data for this compound is absent in the provided evidence, structurally related compounds (e.g., Ethyl 4-hydroxy-3-iodobenzoate) are noted for applications in radiopharmaceuticals due to iodine’s isotopic properties .
Commercial Availability :
- This compound’s discontinued status () contrasts with commercially available analogs like Ethyl 4-nitrobenzoate, which remains widely used in industrial chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
